2,5,8,11-Tetraoxatridecan-13-ol

Catalog No.
S536144
CAS No.
23783-42-8
M.F
C9H20O5
M. Wt
208.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5,8,11-Tetraoxatridecan-13-ol

CAS Number

23783-42-8

Product Name

2,5,8,11-Tetraoxatridecan-13-ol

IUPAC Name

2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethanol

Molecular Formula

C9H20O5

Molecular Weight

208.25 g/mol

InChI

InChI=1S/C9H20O5/c1-11-4-5-13-8-9-14-7-6-12-3-2-10/h10H,2-9H2,1H3

InChI Key

ZNYRFEPBTVGZDN-UHFFFAOYSA-N

SMILES

COCCOCCOCCOCCO

Solubility

Solubility in water: miscible

Synonyms

m-PEG4-alcohol

Canonical SMILES

COCCOCCOCCOCCO

Description

The exact mass of the compound 2,5,8,11-Tetraoxatridecan-13-ol is 208.1311 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as solubility in water: miscible. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 345692. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

2,5,8,11-Tetraoxatridecan-13-ol is a synthetic compound characterized by its unique structure, comprising a long carbon chain with four ether linkages and a hydroxyl group. Its molecular formula is C9H20O5, and it has a molecular weight of approximately 192.26 g/mol. The compound features a tri-functional structure, which contributes to its diverse chemical properties and potential applications in various fields, particularly in materials science and biochemistry .

The chemical reactivity of 2,5,8,11-tetraoxatridecan-13-ol is primarily influenced by its hydroxyl group. This group allows the compound to participate in several types of reactions:

  • Oxidation: The hydroxyl group can be oxidized to form carbonyl compounds.
  • Reduction: Under certain conditions, the compound can undergo reduction reactions.
  • Substitution Reactions: The ether linkages can be involved in nucleophilic substitution reactions, leading to the formation of derivatives .

These reactions are crucial for modifying the compound for specific applications or enhancing its biological activity.

The synthesis of 2,5,8,11-tetraoxatridecan-13-ol typically involves multi-step organic synthesis techniques. Common methods include:

  • Esterification: Reacting diols with appropriate acids to form the ether linkages.
  • Hydroxylation: Introducing the hydroxyl group through reduction or hydrolysis reactions.
  • Purification: Employing techniques such as recrystallization or chromatography to isolate the desired product .

These methods allow for the controlled production of the compound with specific purity and yield.

2,5,8,11-Tetraoxatridecan-13-ol has several notable applications:

  • Corrosion Inhibitor: It is used in various industrial applications to prevent metal corrosion.
  • Surfactant: Due to its amphiphilic nature, it can function as a surfactant in formulations.
  • Biological Research: The compound's unique structure makes it a candidate for studies in drug development and material science .

Interaction studies involving 2,5,8,11-tetraoxatridecan-13-ol focus on its behavior in biological systems and materials. Preliminary findings suggest that it can interact with lipid membranes and proteins due to its hydrophilic and lipophilic characteristics. These interactions may influence its biological activity and efficacy as an antimicrobial agent or corrosion inhibitor .

Several compounds share structural similarities with 2,5,8,11-tetraoxatridecan-13-ol. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
2,5-Dioxatridecan-12-olContains two ether linkagesLower molecular weight
1,3-DioxopropaneShorter carbon chainPrimarily used as a solvent
Polyethylene glycolRepeated ether unitsHigh solubility in water

The uniqueness of 2,5,8,11-tetraoxatridecan-13-ol lies in its tri-functional structure that combines multiple ether linkages with a hydroxyl group. This configuration allows for specific interactions and applications that may not be possible with simpler compounds .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Liquid
Clear colorless liquid; [Acros Organics MSDS]
COLOURLESS-TO-PALE-YELLOW LIQUID.

XLogP3

-1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

208.13107373 g/mol

Monoisotopic Mass

208.13107373 g/mol

Boiling Point

280-350 °C

Flash Point

161 °C c.c.

Heavy Atom Count

14

Vapor Density

Relative vapor density (air = 1): 7.2 (calculated)

Density

1.06 g/cm³
Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00

LogP

-0.6

Appearance

Solid powder

Melting Point

-39 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 163 of 167 companies (only ~ 2.4% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Vapor Pressure

Vapor pressure, Pa at 20 °C:

Other CAS

23783-42-8

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing
Wholesale and Retail Trade
Transportation Equipment Manufacturing
All Other Chemical Product and Preparation Manufacturing
3,6,9,12-Tetraoxatridecan-1-ol: ACTIVE

Dates

Modify: 2023-08-15
1: Brown A, Patel S, Ward C, Lorenz A, Ortiz M, DuRoss A, Wieghardt F, Esch A, Otten EG, Heiser LM, Korolchuk VI, Sun C, Sarkar S, Sahay G. PEG-lipid micelles enable cholesterol efflux in Niemann-Pick Type C1 disease-based lysosomal storage disorder. Sci Rep. 2016 Aug 30;6:31750. doi: 10.1038/srep31750. PubMed PMID: 27572704; PubMed Central PMCID: PMC5004151.
2: Saifer MG, Williams LD, Sobczyk MA, Michaels SJ, Sherman MR. Selectivity of binding of PEGs and PEG-like oligomers to anti-PEG antibodies induced by methoxyPEG-proteins. Mol Immunol. 2014 Feb;57(2):236-46. doi: 10.1016/j.molimm.2013.07.014. Epub 2013 Nov 5. PubMed PMID: 24200843.
3: Garay RP, El-Gewely R, Armstrong JK, Garratty G, Richette P. Antibodies against polyethylene glycol in healthy subjects and in patients treated with PEG-conjugated agents. Expert Opin Drug Deliv. 2012 Nov;9(11):1319-23. doi: 10.1517/17425247.2012.720969. Epub 2012 Aug 30. PubMed PMID: 22931049.

Explore Compound Types